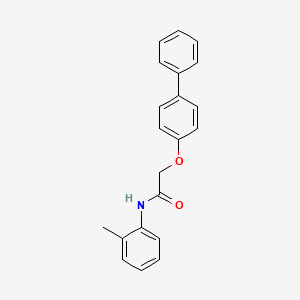

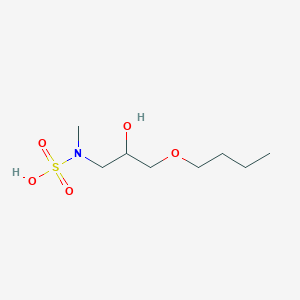

2-(4-biphenylyloxy)-N-(2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-biphenylyloxy)-N-(2-methylphenyl)acetamide, commonly known as BMA-168, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMA-168 belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been shown to have anti-estrogenic effects in breast cancer cells. In

Aplicaciones Científicas De Investigación

Metabolic Pathways and Genetic Variations

Research into the metabolism of acetaminophen, a compound closely related to 2-(4-biphenylyloxy)-N-(2-methylphenyl)acetamide, has revealed significant insights into its metabolic pathways and the impact of genetic differences on these processes. Studies have shown that acetaminophen is metabolized through several pathways, including glucuronidation, sulfation, and oxidation. Genetic variations among individuals can influence the activity of these metabolic pathways, affecting the drug's efficacy and risk of toxicity. This understanding is crucial for personalizing medication strategies to enhance therapeutic outcomes while minimizing adverse effects (Li-zi Zhao & G. Pickering, 2011).

Environmental Considerations

The environmental impact of acetaminophen, related to 2-(4-biphenylyloxy)-N-(2-methylphenyl)acetamide, has been a growing concern, particularly regarding its presence in water bodies due to pharmaceutical effluents. Research has focused on the adsorption techniques for removing acetaminophen from water, highlighting the efficiency of certain materials like ZnAl/biochar. This line of inquiry not only addresses the environmental persistence of such compounds but also explores innovative solutions for water treatment technologies. The mechanisms behind acetaminophen adsorption, including π-π interactions and hydrogen bonding, provide a foundation for developing more effective environmental remediation strategies (C. Igwegbe et al., 2021).

Therapeutic Insights and Mechanisms

Beyond its well-known applications, research into the therapeutic mechanisms of acetaminophen has uncovered novel insights into its analgesic effects. It was traditionally thought that its action was primarily through cyclooxygenase inhibition. However, recent studies have proposed that metabolites like N-acylphenolamine (AM404) play a significant role, acting on receptors in the brain and spinal cord to induce analgesia. This deeper understanding of acetaminophen's analgesic mechanisms opens new avenues for pain management strategies, emphasizing the importance of metabolic products in its therapeutic profile (Nobuko Ohashi & T. Kohno, 2020).

Propiedades

IUPAC Name |

N-(2-methylphenyl)-2-(4-phenylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c1-16-7-5-6-10-20(16)22-21(23)15-24-19-13-11-18(12-14-19)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPMMNRNCONYRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(biphenyl-4-yloxy)-N-(2-methylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562576.png)

![[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)

![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)

![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)

![4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)

![N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)